molecular formula C19H17N3O2 B7711397 3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE

3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE

Cat. No.: B7711397
M. Wt: 319.4 g/mol
InChI Key: UCIYNHANRHIVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIYNHANRHIVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing into its potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE include other oxadiazole derivatives and pyrrolidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine-2,5-diones and pyrrolizines are related compounds with distinct properties and uses .

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